molecular formula C20H21N3O2 B2909136 3-Cyano-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide CAS No. 1797278-77-3

3-Cyano-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide

Cat. No.: B2909136
CAS No.: 1797278-77-3
M. Wt: 335.407
InChI Key: PYIFGBKLEFSLKZ-UHFFFAOYSA-N
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Description

3-Cyano-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide is a chemical compound with the molecular formula C20H21N3O2 and a molecular weight of 335.407 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide typically involves the cyanoacetylation of amines. This process can be carried out using various methods:

    Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.

    Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.

    Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of cyanoacetylation and the use of alkyl cyanoacetates with substituted aryl or heteryl amines can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

3-Cyano-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential biological activities, making it a candidate for further biological studies.

    Medicine: It is being explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 3-Cyano-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The cyano group and the aromatic ring play crucial roles in its binding affinity and activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: This compound is a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor C2 (RORC2).

    N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide: This compound is synthesized through cyclodesulfurization and has unique structural features.

Uniqueness

3-Cyano-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide is unique due to its specific substitution pattern on the aromatic ring and the presence of the methoxypiperidinyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-cyano-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-25-19-6-3-11-23(14-19)18-9-7-17(8-10-18)22-20(24)16-5-2-4-15(12-16)13-21/h2,4-5,7-10,12,19H,3,6,11,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIFGBKLEFSLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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